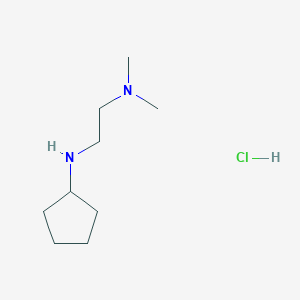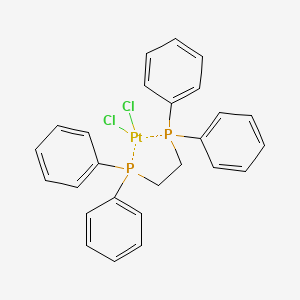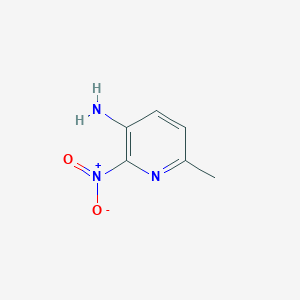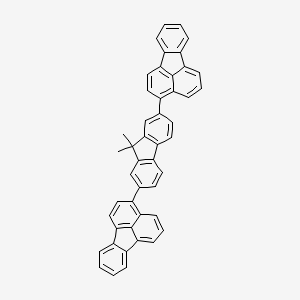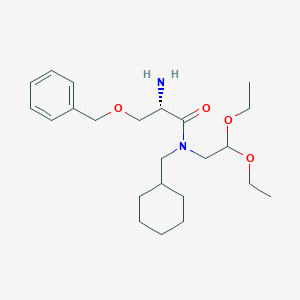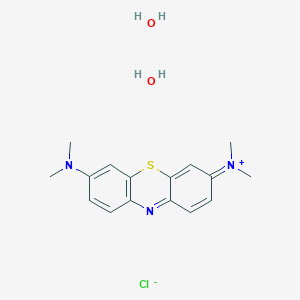
Methylene blue (trihydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylene blue (trihydrate) is a synthetic basic dye with the chemical formula C16H18ClN3S·3H2O. It is a phenothiazine derivative and is known for its deep blue color when dissolved in water or alcohol. Methylene blue was first synthesized by Heinrich Caro in 1876 and has since found various applications in medicine, biology, and chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylene blue (trihydrate) is synthesized through the oxidation of dimethylaniline in the presence of sodium thiosulfate and ferric chloride. The reaction involves the formation of phenothiazine, which is then methylated to produce methylene blue. The trihydrate form is obtained by crystallizing the compound from water .
Industrial Production Methods: Industrial production of methylene blue involves large-scale oxidation of dimethylaniline using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and the final product is crystallized to obtain the trihydrate form. The compound is then dried and packaged for distribution .
Types of Reactions:
Oxidation: Methylene blue can undergo oxidation to form various oxidation products.
Reduction: It can be reduced to leucomethylene blue, which is colorless.
Substitution: Methylene blue can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Ferric chloride, sodium thiosulfate.
Reduction: Zinc and hydrochloric acid, sodium hydrosulfite.
Substitution: Various organic and inorganic reagents depending on the desired product.
Major Products Formed:
Leucomethylene blue: Formed by reduction.
Various oxidation products: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
Methylene blue (trihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in various analytical techniques.
Biology: Employed as a biological stain to observe cell structures and microorganisms.
Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively. .
Industry: Utilized in dyeing processes and as a tracer in various industrial applications
Mecanismo De Acción
Methylene blue exerts its effects through several mechanisms:
Redox Reactions: It acts as an oxidation-reduction agent, converting methemoglobin to hemoglobin by reducing the ferric iron in hemoglobin to ferrous iron.
Inhibition of Enzymes: Methylene blue inhibits nitric oxide synthase and guanylate cyclase, which are involved in various physiological processes.
Tau Protein Aggregation: In Alzheimer’s disease, methylene blue oxidizes cysteine sulfhydryl groups on tau proteins, preventing their aggregation.
Comparación Con Compuestos Similares
Methylene blue (trihydrate) can be compared with other phenothiazine derivatives and dyes:
Similar Compounds:
Uniqueness: Methylene blue is unique due to its wide range of applications, from medical treatments to industrial uses. Its ability to act as both an oxidation-reduction agent and an enzyme inhibitor makes it versatile in various fields .
Propiedades
Fórmula molecular |
C16H22ClN3O2S |
|---|---|
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride;dihydrate |
InChI |
InChI=1S/C16H18N3S.ClH.2H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;;/h5-10H,1-4H3;1H;2*1H2/q+1;;;/p-1 |
Clave InChI |
ULEZOVPNGWYYGH-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


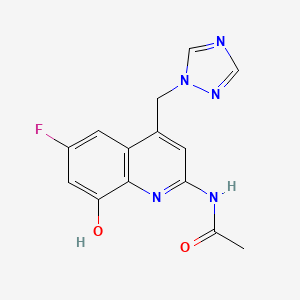



![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

